The synthesis of GSK503-d8 involves several key steps that integrate deuterium into the original GSK503 compound. The following methods are commonly employed:
The molecular structure of GSK503-d8 is similar to that of GSK503, with the primary distinction being the presence of deuterium atoms. The chemical formula for GSK503-d8 can be represented as CxHyDkNnOz, where x, y, k, n, and z correspond to specific counts based on its structural configuration.
GSK503-d8 participates in various chemical reactions primarily related to its function as a kinase inhibitor. Key reactions include:
The mechanism of action for GSK503-d8 involves selective inhibition of glycogen synthase kinase 3 activity. This enzyme is a crucial regulator in various signaling pathways including those related to insulin signaling and cell survival.
GSK503-d8 has several scientific uses primarily within research contexts:
GSK503-d8 is a deuterated analog of the EZH2 methyltransferase inhibitor GSK503, where eight hydrogen atoms (H) are replaced by deuterium (D), a stable hydrogen isotope. This modification occurs specifically at the piperazine ring of the molecule (positions: N,N'-dimethylpiperazine-2,2,3,3,5,5,6,6-d8), resulting in the molecular formula C~31~H~30~D~8~N~6~O~2~ and a molecular weight of 534.72 g/mol (compared to 526.67 g/mol for non-deuterated GSK503) [2] [8]. The core structure retains the key pharmacophoric elements of GSK503:
The deuterium atoms induce minimal steric alterations due to nearly identical atomic radii of H and D, but significantly alter bond dissociation energies (C–D bond: ~87 kcal/mol vs. C–H bond: ~81 kcal/mol), thereby influencing metabolic stability [6].
Table 1: Structural Comparison of GSK503 and GSK503-d8
Property | GSK503 | GSK503-d8 |
---|---|---|
Molecular Formula | C~31~H~38~N~6~O~2~ | C~31~H~30~D~8~N~6~O~2~ |
Molecular Weight (g/mol) | 526.67 | 534.72 |
Deuteration Sites | N/A | Piperazine ring |
CAS Number | 1346572-63-1 | Not specified |
Deuterium incorporation in pharmacological compounds like GSK503-d8 leverages the kinetic isotope effect (KIE), where C–D bonds exhibit slower cleavage rates than C–H bonds during enzymatic metabolism. This effect:
For GSK503-d8, deuterium serves as a "metabolic switch" at the piperazine moiety—a known site of oxidative metabolism—potentially improving its utility in tracer studies and dose-response investigations [2] [8].
EZH2 (Enhancer of Zeste Homolog 2) is a histone methyltransferase that catalyzes trimethylation of histone H3 lysine 27 (H3K27me3), an epigenetic mark associated with silenced tumor suppressor genes. Dysregulated EZH2 activity drives oncogenesis in multiple cancers, including lymphoma, melanoma, and colorectal cancer [1] [7].
GSK503, the parent compound of GSK503-d8, is a highly selective EZH2 inhibitor with:
Table 2: Biological Activity of GSK503 in Disease Models
Cancer Model | Key Findings | Source |
---|---|---|
Melanoma (B16-F10 mice) | Abolished metastasis; reduced H3K27me3 levels; inhibited tumor growth | [1] |
Lymphoma (SUDHL4/6 xenografts) | Dose-dependent tumor regression (150 mg/kg, i.p.) | [5] |
Lynch Syndrome Organoids | Reduced adenoma multiplicity; enhanced CD4+/CD8+ T-cell infiltration | [3] |
The deuterated analog GSK503-d8 retains the core mechanism of epigenetic reprogramming:
For research, GSK503-d8 provides a metabolically stabilized tracer to quantify target engagement dynamics and spatial distribution of EZH2 inhibition, critical for optimizing therapeutic windows in epigenetic therapy [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: